Product packaging for 5,6-Dinitro-2-phenyl-1,3-benzoxazole(Cat. No.:CAS No. 62164-85-6)

5,6-Dinitro-2-phenyl-1,3-benzoxazole

Cat. No.: B14551380
CAS No.: 62164-85-6
M. Wt: 285.21 g/mol
InChI Key: ZXWWABRWXJYUPL-UHFFFAOYSA-N
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Description

Research Applications and Value 5,6-Dinitro-2-phenyl-1,3-benzoxazole (CAS 62164-85-6) is a chemical compound of significant interest in medicinal chemistry research due to its benzoxazole core structure. Benzoxazole derivatives are recognized as privileged scaffolds in drug discovery, demonstrating a wide spectrum of biological activities . This particular derivative, featuring nitro substituents at the 5 and 6 positions, is primarily investigated for its potential in developing next-generation antimicrobial and anticancer agents. Mechanism of Action and Research Context Research on closely related 2-substituted benzoxazole derivatives indicates that their potent antibacterial activity can be linked to the inhibition of the bacterial enzyme DNA gyrase, an essential and validated target for antibacterial drugs . Furthermore, structural analogs, especially those bearing nitro groups, have been studied as candidate antitumor agents. These compounds are hypothesized to function by targeting human DNA topoisomerase IIα (hTopo IIα), an enzyme critical for DNA replication and cell proliferation in cancer cells . The presence of the electron-withdrawing nitro groups on the benzoxazole core is a key structural feature believed to enhance interaction with these enzymatic targets . Chemical Properties This high-purity compound is supplied for research purposes to facilitate studies in hit-to-lead optimization, structure-activity relationship (SAR) exploration, and mechanistic studies in enzymology. Note: This product is intended for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7N3O5 B14551380 5,6-Dinitro-2-phenyl-1,3-benzoxazole CAS No. 62164-85-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62164-85-6

Molecular Formula

C13H7N3O5

Molecular Weight

285.21 g/mol

IUPAC Name

5,6-dinitro-2-phenyl-1,3-benzoxazole

InChI

InChI=1S/C13H7N3O5/c17-15(18)10-6-9-12(7-11(10)16(19)20)21-13(14-9)8-4-2-1-3-5-8/h1-7H

InChI Key

ZXWWABRWXJYUPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Contextualization Within Heterocyclic Chemistry and Benzoxazole Analogs

Heterocyclic chemistry forms a cornerstone of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Among the vast array of heterocyclic systems, the benzoxazole (B165842) moiety is a prominent and well-studied scaffold. mdpi.com Benzoxazoles are characterized by a bicyclic structure where a benzene (B151609) ring is fused to an oxazole (B20620) ring. globalresearchonline.net This fusion of an aromatic benzene ring with a five-membered oxazole ring, containing nitrogen and oxygen atoms, imparts a unique combination of electronic and steric properties to the molecule.

The benzoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govbenthamscience.com Its planar and aromatic nature allows for various types of chemical interactions, making it an ideal framework for the design of new therapeutic agents. mdpi.com The core structure of benzoxazole offers multiple sites for substitution, allowing chemists to fine-tune the molecule's properties. The 2-position is particularly amenable to the introduction of various substituents, such as the phenyl group in the case of 5,6-Dinitro-2-phenyl-1,3-benzoxazole. nih.gov Furthermore, the benzene portion of the benzoxazole ring can be functionalized, as seen with the nitro groups at the 5- and 6-positions.

The properties of benzoxazole analogs can be significantly altered by the nature and position of their substituents. For instance, the introduction of electron-withdrawing groups, such as nitro groups, can influence the electron density of the ring system, affecting its reactivity and biological activity. Similarly, the presence of a phenyl group at the 2-position introduces an additional aromatic system, which can participate in pi-stacking interactions and provide further opportunities for functionalization.

Historical Perspectives on Nitrated Benzoxazole Chemistry

The synthesis of nitrated aromatic compounds has a long history in organic chemistry, with nitration being one of the most fundamental electrophilic aromatic substitution reactions. The introduction of nitro groups onto aromatic rings is a well-established method for modifying the electronic properties of a molecule and for serving as a precursor for other functional groups, such as amines. nih.gov

Historically, the synthesis of nitrated benzoxazoles has been achieved through various methods. One common approach involves the nitration of a pre-formed benzoxazole (B165842) ring system. The nitration of benzoxazole itself typically occurs at specific positions on the benzene (B151609) ring, influenced by the directing effects of the fused oxazole (B20620) ring. globalresearchonline.net Another synthetic strategy involves the construction of the benzoxazole ring from nitrated precursors. For example, the condensation of a nitrated o-aminophenol with a suitable carboxylic acid or its derivative can lead to the formation of a nitrated benzoxazole. rsc.org

Over the years, synthetic methodologies have evolved to become more efficient and selective. Early methods often relied on harsh reaction conditions and produced mixtures of isomers. However, modern synthetic techniques offer greater control over the regioselectivity of nitration and the subsequent cyclization reactions, allowing for the targeted synthesis of specific isomers like 5,6-Dinitro-2-phenyl-1,3-benzoxazole. The development of new catalysts and reaction conditions continues to refine the synthesis of these important heterocyclic compounds. nih.gov

Significance of the Dinitro and Phenyl Substituted Benzoxazole Scaffold in Academic Inquiry

Strategies for Benzoxazole Ring Formation with Dinitro Substitution Precursors

This approach focuses on constructing the benzoxazole heterocycle using a starting material that already contains the requisite 5,6-dinitro pattern, typically 4,5-dinitro-2-aminophenol. The primary advantage is the unambiguous placement of the nitro groups prior to the final ring-closure step.

Cyclocondensation is a cornerstone method for benzoxazole synthesis, traditionally involving the reaction of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. nih.gov In the context of the target molecule, this involves the condensation of 4,5-dinitro-2-aminophenol with a phenyl-containing electrophile such as benzaldehyde (B42025), benzoic acid, or benzoyl chloride.

The reaction with benzaldehyde, for example, typically proceeds through the initial formation of a Schiff base (an imine) intermediate, which then undergoes intramolecular cyclization and subsequent oxidation (aromatization) to yield the final benzoxazole ring. mdpi.com The presence of nitro groups on the 2-aminophenol precursor is generally well-tolerated in these reactions. nih.gov Acid catalysts, such as polyphosphoric acid (PPA) or mineral acids, are often employed to facilitate the dehydration and cyclization steps, particularly when reacting with carboxylic acids.

Reactant 1Reactant 2Key ConditionsProduct
4,5-Dinitro-2-aminophenolBenzaldehydeAcid or heat, often with an oxidantThis compound
4,5-Dinitro-2-aminophenolBenzoic AcidHigh temperature, acid catalyst (e.g., PPA)This compound
4,5-Dinitro-2-aminophenolBenzoyl ChlorideBase (to neutralize HCl byproduct)This compound

Oxidative cyclization methods provide an alternative route where the final aromatization step is a distinct, oxidative process. One such method involves the intramolecular cyclization of anilides. For instance, an anilide formed from a dinitro-substituted 2-fluoroaniline (B146934) and benzoic acid can undergo an N-deprotonation–O-SNAr cyclization. nih.gov In this sequence, a base promotes the cyclization of the amide oxygen onto the aromatic ring, displacing the fluorine atom. The presence of a nitro group is highly activating for this type of nucleophilic aromatic substitution (SNAr), facilitating the reaction under relatively mild conditions (e.g., 90 °C). nih.gov

Another approach involves the elemental sulfur-promoted reaction between a substituted nitrophenol and a styrene (B11656) derivative to form 2-benzyl benzoxazoles, which highlights a reductive coupling followed by cyclization and annulation. rsc.org

Table of Oxidative Cyclization Precursors and Reagents

Precursor Type Reagents Key Feature
N-(Dinitro-2-fluorophenyl)benzamide Base (e.g., K2CO3) in DMF Intramolecular SNAr cyclization; Nitro groups are highly activating for this step. nih.gov
2,3-Dinitrophenol Styrene, Elemental Sulfur, DABCO Reductive coupling followed by annulation. rsc.org

Modern synthetic chemistry has increasingly employed transition metals to catalyze the formation of heterocyclic rings under milder conditions. Various catalysts have been shown to be effective for the synthesis of the core benzoxazole structure, and these methods are applicable to substituted precursors. rsc.org

Palladium-supported nanocatalysts have been used for the one-pot synthesis of 2-phenyl benzoxazoles from 2-aminophenols and aldehydes. nih.gov Copper catalysts, such as copper(I) iodide (CuI) combined with a Brønsted acid or copper(II) oxide nanoparticles, are also effective for promoting the cyclization. organic-chemistry.org Furthermore, nickel sulfate (B86663) (NiSO4) has been demonstrated as a cost-effective and environmentally benign catalyst for the productive synthesis of benzoxazoles at room temperature. amazonaws.com These catalytic systems typically involve oxidative addition, reductive elimination, and/or coordination to facilitate the key bond-forming steps of the cyclization process.

Examples of Catalytic Systems for Benzoxazole Formation

Metal Catalyst Co-reagents/Ligands Application
Palladium (Pd) Nanoparticle support, O2, K2CO3 One-pot synthesis from 2-aminophenol and aldehydes. nih.gov
Copper (Cu) CuI with Brønsted acid, or CuO nanoparticles Intramolecular cyclization of various precursors. organic-chemistry.org
Iron (Fe) Not specified Hydrogen transfer strategy for redox condensation. organic-chemistry.org
Nickel (Ni) NiSO4 Room-temperature synthesis from 2-aminophenol and aldehydes. amazonaws.com

Introduction of Nitro Groups at Positions 5 and 6

This synthetic strategy begins with the readily available 2-phenyl-1,3-benzoxazole and introduces the nitro groups in a subsequent step. This approach relies on the principles of electrophilic aromatic substitution on the heterocyclic ring system.

The direct nitration of the benzoxazole ring system proceeds readily. researchgate.net The standard reagent for this transformation is a mixture of a strong nitric acid source and concentrated sulfuric acid. The role of sulfuric acid is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. quora.comaiinmr.com

The reaction of 2-phenyl-1,3-benzoxazole with this nitrating mixture preferentially introduces the nitro group at the 5 or 6-position of the benzo-fused ring. researchgate.net To achieve dinitration, more forcing conditions are typically required, such as the use of fuming nitric acid and/or elevated temperatures. This is because the first nitro group introduced is electron-withdrawing and deactivates the ring towards further electrophilic attack. stmarys-ca.edu A stepwise process can lead to the formation of the 5,6-dinitro product.

This methodology is fundamentally a detailed application of the direct nitration strategy, focusing on the stepwise nature of the reaction after the 2-phenyl-1,3-benzoxazole core has been synthesized. The process can be dissected into two distinct electrophilic aromatic substitution stages.

Mononitration: The initial reaction of 2-phenyl-1,3-benzoxazole with a standard nitrating mixture (conc. HNO₃/conc. H₂SO₄) yields a mixture of 5-nitro-2-phenyl-1,3-benzoxazole (B188597) and 6-nitro-2-phenyl-1,3-benzoxazole. The substitution occurs on the benzene (B151609) ring portion of the heterocycle, as it is more activated towards electrophilic attack than the C2-phenyl ring.

Dinitration: The introduction of the second nitro group onto the mononitrated intermediate requires overcoming the deactivating effect of the first. This is achieved by employing more potent nitrating systems, such as fuming nitric acid in concentrated sulfuric acid. wustl.edusciencemadness.org The directing effect of the existing nitro group and the benzoxazole ring system guides the second nitration to the remaining open position (5 or 6), ultimately yielding this compound.

Table of Compounds Mentioned

Compound Name
This compound
2-phenyl-1,3-benzoxazole
4,5-Dinitro-2-aminophenol
Benzaldehyde
Benzoic Acid
Benzoyl Chloride
Polyphosphoric acid
N-(Dinitro-2-fluorophenyl)benzamide
Styrene
5-nitro-2-phenyl-1,3-benzoxazole
6-nitro-2-phenyl-1,3-benzoxazole
Nitric acid
Sulfuric acid
Fuming nitric acid

Incorporation of the Phenyl Group at Position 2

The introduction of a phenyl substituent at the C2 position of the benzoxazole core is a critical step that defines the final compound's properties. This is typically achieved through condensation reactions with appropriate phenyl-containing precursors or through modern cross-coupling techniques.

The most established and widely used method for synthesizing 2-aryl benzoxazoles is the condensation reaction between a 2-aminophenol derivative and a phenyl-containing electrophile. eurekaselect.comnih.gov For the synthesis of this compound, the key starting material is 2-amino-4,5-dinitrophenol. This precursor undergoes cyclocondensation with various reagents such as benzoic acid, benzoyl chloride, or benzaldehyde.

The reaction with benzoic acid typically requires high temperatures and often a catalyst like polyphosphoric acid (PPA) to facilitate the dehydration process. nih.gov The use of benzoyl chloride is another common approach, which may proceed under milder conditions. rsc.orgmdpi.com

Condensation with benzaldehyde is a popular route that involves the initial formation of a Schiff base intermediate, followed by oxidative cyclization to yield the benzoxazole ring. nih.govnih.gov Various oxidizing agents and catalysts can be employed to promote this transformation. The reaction mechanism generally involves the activation of the aldehyde, subsequent dehydration to form an imine, intramolecular cyclization, and a final oxidation step to yield the aromatic benzoxazole system. nih.gov

Table 1: Comparison of Phenyl-Containing Precursors for Condensation This table presents a generalized comparison for the synthesis of 2-phenyl-benzoxazoles.

Phenyl Precursor Typical Conditions Advantages Disadvantages
Benzoic Acid High temperature (150-250°C), Acid catalyst (e.g., PPA) Readily available starting material Harsh reaction conditions, potential for side reactions
Benzoyl Chloride Milder temperatures, often with a base More reactive than carboxylic acid, faster reaction Precursor is moisture-sensitive

Modern organic synthesis offers powerful cross-coupling reactions for the formation of carbon-carbon bonds. These methods can be applied to introduce the phenyl group onto a pre-formed benzoxazole ring. A prominent strategy is the direct C-H arylation of the benzoxazole core at the C2 position with an aryl halide. nih.gov

This approach, often catalyzed by transition metals like palladium, involves the deprotonation of the C2-H bond of the 5,6-dinitro-1,3-benzoxazole intermediate, followed by a cross-coupling reaction with a phenyl halide (e.g., bromobenzene). nih.gov These methods can offer high yields and functional group tolerance, sometimes even proceeding at room temperature, which is a significant advantage over high-temperature condensation methods. nih.gov The key to success in these reactions is often the choice of ligand for the metal catalyst. nih.gov

Another cross-coupling strategy involves the reaction of a 2-halo-benzoxazole derivative with a phenylboronic acid (Suzuki coupling) or other organometallic phenyl reagents. While effective, this requires the additional step of halogenating the benzoxazole at the 2-position.

Sustainable Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic protocols. These methods aim to reduce energy consumption, minimize waste, and avoid hazardous solvents. nih.gov Microwave irradiation, ultrasound assistance, and mechanochemistry are at the forefront of these sustainable efforts in benzoxazole synthesis. mdpi.com

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. eurekaselect.combenthamdirect.com In the synthesis of benzoxazoles, microwave irradiation can dramatically reduce reaction times from hours to minutes and often increase product yields. eurekaselect.comresearchgate.net This is due to the efficient and direct heating of the reaction mixture through the interaction of microwaves with polar molecules. eurekaselect.combenthamdirect.com

The condensation of 2-aminophenols with carboxylic acids or aldehydes can be performed under microwave irradiation, often in the absence of a solvent or using green solvents. rsc.orgthieme-connect.com This technique is beneficial for the synthesis of this compound as it can provide rapid access to the target molecule while minimizing thermal decomposition of the nitro-functionalized rings. tandfonline.comtandfonline.com

Table 2: Microwave-Assisted vs. Conventional Heating for Benzoxazole Synthesis Data represents a model reaction for general benzoxazole synthesis.

Method Reaction Time Yield Conditions
Conventional Heating 5 - 24 hours 70-85% Reflux in high-boiling solvent

Sonochemistry, the application of ultrasound to chemical reactions, provides another eco-friendly synthetic route. Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.gov

The synthesis of 2-aryl benzoxazoles via the condensation of 2-aminophenol and aldehydes can be efficiently carried out under ultrasound irradiation. researchgate.netdocumentsdelivered.com These reactions are often performed at lower temperatures than conventional methods and in shorter time frames. rsc.org The use of heterogeneous catalysts, which can be easily recovered and reused, is often combined with sonication to further enhance the sustainability of the process. nih.govresearchgate.net

Mechanochemistry involves conducting chemical reactions in the solid state by grinding or milling, often without any solvent. This solvent-free approach is highly aligned with the principles of green chemistry. The mechanical energy supplied during milling can induce chemical transformations by bringing reactants into close contact and breaking chemical bonds. mdpi.com

The synthesis of benzoxazole derivatives has been successfully demonstrated using mechanochemical methods, such as ball milling. mdpi.com For instance, the condensation of a 2-aminophenol with an aldehyde can be achieved by grinding the solid reactants together, sometimes with a catalytic amount of a solid acid or base. This method is particularly advantageous for reducing waste and simplifying product work-up, making it a promising strategy for the synthesis of this compound. mdpi.com

Deep Eutectic Solvents (DES) in Synthesis

The pursuit of greener and more efficient chemical processes has led to the exploration of Deep Eutectic Solvents (DESs) as alternative reaction media for the synthesis of 2-arylbenzoxazoles. nih.govrsc.org DESs are mixtures of two or more compounds that, when combined in a specific molar ratio, exhibit a significant depression in melting point, often becoming liquid at room temperature. nih.gov These solvents are lauded for their low cost, low toxicity, biodegradability, and recyclability, positioning them as sustainable alternatives to conventional volatile organic solvents. nih.gov

A common method for synthesizing the 2-arylbenzoxazole core involves the condensation of a 2-aminophenol with an aromatic aldehyde. In the context of this compound, this would involve the reaction of 2-amino-4,5-dinitrophenol with benzaldehyde. The use of DESs can serve a dual role, acting as both the solvent and the catalyst for this transformation. nih.gov

Research has demonstrated that a DES composed of zinc chloride and ethylene (B1197577) glycol ([ZnCl₂][ethylene glycol]₄) is an effective and reusable catalyst for the C2-arylation of benzoxazoles with aromatic aldehydes under solvent-free conditions. nih.govrsc.org This method provides high yields in short reaction times without the need for additional additives like organic bases. rsc.org The reaction proceeds smoothly with a variety of substituted benzoxazoles and aromatic aldehydes, though substrates bearing strong electron-withdrawing groups, such as nitro groups, have sometimes resulted in diminished yields. researchgate.net Other DES systems, such as those based on choline (B1196258) chloride (ChCl) with partners like propylene (B89431) glycol or glycerol, have also been successfully employed in related heterocyclic syntheses. mdpi.commdpi.com

The general procedure involves heating the substituted 2-aminophenol and the aldehyde in the DES, which promotes the condensation and subsequent intramolecular cyclization to form the benzoxazole ring. The ability to recover and reuse the DES without significant loss of catalytic activity is a key advantage of this methodology. nih.gov

Table 1: Examples of Deep Eutectic Solvent (DES) Systems in Benzoxazole Synthesis

Hydrogen Bond Acceptor (HBA) Hydrogen Bond Donor (HBD) Molar Ratio (HBA:HBD) Application Reference
Zinc Chloride (ZnCl₂) Ethylene Glycol 1:4 Catalytic synthesis of 2-arylbenzoxazoles nih.gov
Choline Chloride (ChCl) Propylene Glycol 1:3 Synthesis of benzimidazole (B57391) scaffolds mdpi.com
Choline Chloride (ChCl) Glycerol 1:2 Synthesis of benzoxazole derivatives mdpi.com
Tetrabutylammonium Chloride (Bu₄NCl) Glycerol 1:4 Synthesis of benzimidazole scaffolds mdpi.com

Functionalization and Derivatization of the this compound Core

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. Key strategies focus on altering the 2-phenyl ring, transforming the nitro groups on the benzoxazole core, and constructing new heterocyclic rings through annulation.

Functionalization of the 2-phenyl ring is most directly achieved by employing a substituted benzaldehyde or a corresponding benzoic acid derivative during the initial synthesis of the benzoxazole core. nih.govnih.gov This approach allows for the introduction of a wide array of substituents at various positions on the phenyl ring, thereby tuning the electronic and steric properties of the final molecule.

For instance, Suzuki cross-coupling reactions of a pre-formed 2-(2-bromophenyl)benzoxazole with various arylboronic acids have been used to synthesize a library of 2-(2-arylphenyl)benzoxazoles. nih.gov Another strategy involves the use of substituted benzoic acids in a condensation reaction with the appropriate aminophenol. nih.gov For example, reacting 2-amino-4,5-dinitrophenol with 4-(dimethylamino)benzoic acid would yield the corresponding 2-(4-dimethylaminophenyl) derivative. nih.gov Furthermore, late-stage functionalization can be achieved; for example, a 2-(4-hydroxyphenyl)benzoxazole can be converted to a fluorosulfate (B1228806) derivative via a Sulfur(VI) Fluoride Exchange (SuFEx) click reaction. mdpi.com

Table 2: Phenyl Ring Modifications via Precursor Substitution

Precursor Molecule Resulting Substituent on Phenyl Ring Synthetic Method Reference
4-(Dimethylamino)benzoic acid 4-(Dimethylamino) Condensation nih.gov
Various Arylboronic acids 2-Aryl Suzuki Coupling nih.gov
4-Hydroxybenzaldehyde 4-Hydroxy Condensation mdpi.com
4-Hydroxybenzaldehyde 4-(2-(Diethylamino)ethoxy) Alkylation then Condensation mdpi.com

The two nitro groups on the benzoxazole core are highly versatile functional handles that can be transformed into other functionalities, most notably amino groups. The reduction of aromatic nitro compounds is a well-established transformation with a variety of available reagents. wikipedia.org For a dinitro compound like this compound, both partial and complete reduction are possible, leading to valuable synthetic intermediates.

Selective reduction of one nitro group to yield a nitro-amino derivative can be achieved using specific reagents such as sodium sulfide (B99878) or sodium polysulfide in aqueous or alcoholic media, a method known as the Zinin reduction. wikipedia.orgstackexchange.comechemi.com The regioselectivity of this reduction can sometimes be influenced by steric hindrance, with the least hindered nitro group often being preferentially reduced. stackexchange.com For instance, the reduction of 4,6-dinitrobenzimidazole with sodium polysulfide has been shown to selectively yield 4-amino-6-nitrobenzimidazole. stackexchange.com

Complete reduction of both nitro groups to the corresponding 5,6-diamino-2-phenyl-1,3-benzoxazole can be accomplished using more powerful reducing systems. Common methods include catalytic hydrogenation with catalysts like Palladium-on-carbon (Pd/C) or Raney nickel, or chemical reduction using reagents like iron powder in acidic media or tin(II) chloride. wikipedia.org The resulting diamine is a crucial precursor for further derivatization, particularly for heterocyclic annulation strategies. researchgate.net

Table 3: Reduction Strategies for Nitro Groups

Reagent/System Transformation Product Type Reference
Sodium Sulfide (Na₂S) / Polysulfide (Na₂Sₓ) Selective mono-reduction Nitro-amino derivative stackexchange.com
Iron (Fe) in Acidic Media Di-reduction Diamino derivative wikipedia.org
Catalytic Hydrogenation (e.g., Pd/C, H₂) Di-reduction Diamino derivative wikipedia.org
Tin(II) Chloride (SnCl₂) Di-reduction Diamino derivative wikipedia.org
Zinc (Zn) / Hydrazine Glyoxylate Di-reduction Diamino derivative

Heterocyclic annulation involves the construction of a new ring fused to an existing ring system. For the this compound core, annulation strategies typically begin after the reduction of the nitro groups to the 5,6-diamino derivative. This ortho-diamine functionality is a classic precursor for the formation of a variety of five- and six-membered heterocyclic rings.

The reaction of the 5,6-diamino-2-phenyl-1,3-benzoxazole with various dielectrophilic reagents can lead to the formation of new fused rings. For example, condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, would lead to the formation of a fused pyrazine (B50134) ring. Similarly, reaction with carboxylic acids or their derivatives can yield fused imidazole (B134444) rings. For example, treatment with formic acid would produce a fused imidazole, while reaction with a dicarboxylic acid could lead to a more complex fused system. These annulation reactions significantly expand the structural diversity of the benzoxazole core, leading to novel polycyclic heteroaromatic systems. While specific examples for the 5,6-diamino-2-phenyl-1,3-benzoxazole are not prevalent, these strategies are based on well-established principles of heterocyclic synthesis. researchgate.net

Table 4: Potential Heterocyclic Annulation Reactions of 5,6-Diamino-2-phenyl-1,3-benzoxazole

Reagent Resulting Fused Ring System
α-Diketones (e.g., Glyoxal, Biacetyl) Pyrazine
1,3-Diketones (e.g., Acetylacetone) Diazepine (seven-membered)
Formic Acid or Orthoesters Imidazole
Phosgene or equivalents Imidazolone
Cyanogen Bromide Diaminoimidazole

Reactivity of the Dinitro Groups

The two nitro groups at the 5- and 6-positions of the benzoxazole ring are the primary determinants of the compound's chemical reactivity. These groups are strongly electron-withdrawing, a characteristic that profoundly influences the electron density distribution across the aromatic system and dictates its susceptibility to various chemical transformations.

Nucleophilic Aromatic Substitution Pathways

The dinitro substitution pattern renders the benzoxazole ring highly electron-deficient, thereby activating it towards nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group. For this compound, the nitro groups themselves could potentially be displaced, although this is less common than the displacement of other leaving groups like halogens. More likely, if a suitable leaving group were present at another position on the benzene ring of the benzoxazole, the dinitro groups would significantly accelerate its substitution by stabilizing the intermediate Meisenheimer complex. The attack of a nucleophile would preferentially occur at the carbon atoms bearing the nitro groups or at positions ortho or para to them, due to the resonance stabilization of the negative charge in the intermediate.

Reductive Transformations and Hydride σ-Adduct Formation

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to attack by hydride donors, leading to the formation of hydride σ-adducts. These are a specific type of Meisenheimer complex where the nucleophile is a hydride ion (H⁻).

Given the presence of two potent electron-withdrawing nitro groups, it is plausible that this compound could form a double-charged hydride σ-adduct under strongly reducing conditions. This would involve the addition of two hydride ions to the aromatic ring, resulting in a dianionic species. The formation of such an adduct would be facilitated by the ability of both nitro groups to delocalize the negative charge.

Sodium tetrahydroborate (NaBH₄) is a common source of hydride ions. The reaction of this compound with sodium tetrahydroborate is expected to lead to the formation of hydride σ-adducts. The regioselectivity of the hydride attack would be governed by the positions that offer the greatest stabilization of the resulting negative charge, which are typically the carbon atoms bearing the nitro groups. The stability and further reactivity of these adducts would depend on the reaction conditions.

The formation of a hydride σ-adduct would proceed via the nucleophilic attack of a hydride ion on the electron-deficient aromatic ring. This initial attack would break the aromaticity of the ring and form a tetrahedral carbon center. The resulting negative charge would be delocalized across the molecule, with significant contributions from the nitro groups. The proposed mechanism involves a reversible addition of the hydride, with the equilibrium position depending on the stability of the adduct.

Electron-Withdrawing Effects on Reactivity

The primary influence of the dinitro groups on the reactivity of this compound is their powerful electron-withdrawing nature. This effect manifests in several ways:

Activation towards Nucleophilic Attack: By significantly lowering the electron density of the aromatic ring, the nitro groups make the molecule a strong electrophile, readily attacked by nucleophiles.

Stabilization of Anionic Intermediates: The nitro groups can effectively stabilize the negative charge of intermediates formed during nucleophilic attack, such as Meisenheimer complexes and σ-adducts, through resonance. This stabilization lowers the activation energy of these reactions.

Increased Acidity of Ring Protons: The electron-withdrawing effect of the nitro groups increases the acidity of the protons attached to the benzoxazole ring, making them more susceptible to deprotonation by strong bases.

Reactivity of the Benzoxazole Ring System

The chemical reactivity of this compound is dictated by the interplay of its three core components: the phenyl group at the 2-position, the fused dinitro-substituted benzene ring, and the oxazole (B20620) heterocycle. The aromatic benzoxazole core imparts relative stability, yet the heteroatoms and powerful electron-withdrawing substituents create specific sites of reactivity.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. msu.edu The mechanism generally proceeds in two steps: the initial attack of the electrophile on the aromatic π-system to form a positively charged intermediate (a benzenium ion or σ-complex), followed by the rapid removal of a proton to restore aromaticity. msu.edulibretexts.org

In the case of this compound, the benzene moiety of the benzoxazole ring is subject to the powerful influence of two nitro (-NO₂) groups at positions 5 and 6. These groups are strongly electron-withdrawing, which has a profound deactivating effect on the ring. msu.edu This deactivation significantly reduces the nucleophilicity of the benzene ring, making it substantially less reactive towards electrophiles compared to unsubstituted benzene. Consequently, electrophilic aromatic substitution on this moiety is exceptionally difficult and would require harsh reaction conditions.

The directing effect of the substituents must also be considered. Electron-withdrawing groups like nitro are meta-directors. libretexts.org For the benzene part of the benzoxazole ring, the only available positions for substitution are C-4 and C-7. The nitro group at C-5 would direct an incoming electrophile to the C-7 position (meta), while the nitro group at C-6 would direct towards the C-4 position (meta). The fused oxazole ring itself also influences the ring's electronics, but the overwhelming deactivating effect of the two nitro groups is the dominant factor governing reactivity.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent/FeaturePosition(s)Electronic EffectImpact on ReactivityDirecting Influence
Nitro Group (-NO₂)5Strong Electron-WithdrawingStrongly DeactivatingMeta (to C-7)
Nitro Group (-NO₂)6Strong Electron-WithdrawingStrongly DeactivatingMeta (to C-4)
Fused Oxazole Ring1, 2, 3Complex (Overall Deactivating)Deactivating---

The oxazole portion of the molecule contains two heteroatoms, nitrogen and oxygen, which provide alternative sites for chemical reactions.

The nitrogen atom at position 3 (N-3) is basic, comparable to pyridine, though it is considered a weak base. This basicity makes it susceptible to protonation by strong acids to form an oxazolium salt. The nitrogen can also act as a nucleophile, allowing it to react with acylating agents in N-acylation reactions.

The oxygen atom at position 1 (O-1) is significantly less reactive. Its lone pair electrons are integral to the aromatic π-system of the oxazole ring, which reduces their availability to participate in reactions.

Table 2: Summary of Reactivity at Oxazole Heteroatoms

HeteroatomPositionType of ReactivityCommon Reactions
NitrogenN-3Basic / NucleophilicProtonation, N-Acylation
OxygenO-1LowGenerally unreactive

Chemical Stability and Degradation Pathways

The this compound molecule benefits from the stability associated with its aromatic benzoxazole core. However, the presence of the nitro groups and the oxazole ring introduces pathways for degradation under specific conditions.

One primary degradation route for nitroaromatic compounds is the reduction of the nitro groups. Using common reducing agents such as tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C), the dinitro groups can be reduced to form 5,6-diamino-2-phenyl-1,3-benzoxazole. This transformation is a common and predictable reaction for this class of compounds.

The benzoxazole ring itself can be susceptible to hydrolytic cleavage under forceful conditions, such as in the presence of strong acids or bases at elevated temperatures. This hydrolysis would break the oxazole ring, likely yielding a 2-amino-4,5-dinitrophenol derivative and benzoic acid. Studies on related compounds like nitazoxanide (B1678950) have shown that degradation often follows first-order kinetics and is highly dependent on pH. researchgate.net

Table 3: Potential Degradation Pathways

PathwayReagents/ConditionsResulting Products
ReductionSn/HCl or H₂/Catalyst5,6-Diamino-2-phenyl-1,3-benzoxazole
HydrolysisStrong Acid or Base, Heat2-Amino-4,5-dinitrophenol, Benzoic Acid

Reaction Kinetics and Thermodynamics Studies

Specific experimental kinetic and thermodynamic data for this compound are not extensively available in published literature. However, the kinetic and thermodynamic characteristics of its potential reactions can be inferred from established principles of organic chemistry and studies of related compounds.

Reaction Kinetics: The rate of chemical reactions is a key aspect of their study. For electrophilic aromatic substitution on the benzene moiety, the rate-determining step is the formation of the high-energy benzenium ion intermediate. msu.edu The two deactivating nitro groups on the ring significantly increase the activation energy for this step, leading to extremely slow reaction rates. researchgate.net Any potential EAS reaction would be kinetically disfavored.

For degradation reactions, the kinetics are variable. The reduction of nitroaromatic compounds on iron surfaces, for example, has been observed to follow pseudo-first-order kinetics and can be limited by mass transport. dss.go.th Hydrolytic degradation is also often found to be a first-order process, with the rate constant being highly sensitive to pH and temperature. researchgate.net

Thermodynamics: From a thermodynamic perspective, the stability of the aromatic system is a major factor. The initial step of electrophilic aromatic substitution is energetically unfavorable (endothermic) because it requires the disruption of the stable aromatic π-system. The subsequent deprotonation step is highly favorable (exothermic) as it restores aromaticity.

Table 4: Qualitative Kinetic and Thermodynamic Profiles of Potential Reactions

Reaction TypeKinetic ProfileThermodynamic Profile
Electrophilic Aromatic SubstitutionKinetically Unfavorable (High Activation Energy)First step is endothermic (disruption of aromaticity); Overall reaction may be favorable.
Nitro Group ReductionKinetically Favorable (with appropriate reagents)Thermodynamically Favorable (Exothermic)
Hydrolytic DegradationRate is dependent on pH and temperature; often pseudo-first-order.Thermodynamically Favorable (Exothermic)

Structure Activity Relationship Sar and Theoretical Studies of 5,6 Dinitro 2 Phenyl 1,3 Benzoxazole Analogs

Influence of Dinitro Substitution on Molecular Structure and Electronic Properties

The introduction of two nitro (NO₂) groups at the 5 and 6 positions of the benzoxazole (B165842) core profoundly influences the molecule's structural and electronic characteristics. Nitro groups are potent electron-withdrawing groups, and their presence significantly modulates the electron density distribution across the aromatic system. researchgate.netnih.gov This strong electron-withdrawing effect enhances the electrophilic nature of the benzoxazole ring system.

Quantum chemical studies on analogous dinitro-aromatic compounds have demonstrated that such substitutions lead to a considerable lowering of the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The reduction in the LUMO energy, in particular, indicates an increased susceptibility of the molecule to nucleophilic attack. researchgate.net For instance, calculations on 2-methyl-5,7-dinitrobenzo[d]oxazole, a structurally related compound, identified the carbon atoms of the annelated benzene (B151609) ring as the most probable centers for nucleophilic interaction, a direct consequence of the activation by the nitro groups. researchgate.net

Role of the 2-Phenyl Group in Molecular Interactions and SAR

The 2-phenyl group contributes to the molecule's lipophilicity and can engage in various non-covalent interactions, including:

Hydrophobic Interactions: The aromatic nature of the phenyl ring allows for favorable interactions with hydrophobic pockets in biological targets. researchgate.net

π-π Stacking: The planar phenyl ring can stack with other aromatic residues, such as those found in the active sites of enzymes or between the base pairs of DNA.

Steric Compatibility: The size and orientation of the 2-phenyl group influence how the molecule fits within a binding site, providing a basis for selectivity. mdpi.com

SAR studies have consistently shown that substitution on this phenyl ring significantly impacts activity. For example, the introduction of hydroxyl groups to form a resorcinol (B1680541) structure on the 2-phenyl ring has been shown to be important for tyrosinase inhibition, contributing to binding through both hydrophobic and hydrogen bonding interactions. researchgate.netnih.gov The synthesis and evaluation of libraries of 2-phenyl-1,3-benzoxazoles have been instrumental in establishing these SAR principles, confirming that modifications at this position are a key strategy in the development of benzoxazole-based agents. nih.govresearchgate.net

Computational Chemistry Approaches for Molecular Design and Reactivity Prediction

Computational methods are pivotal in predicting the properties of 5,6-Dinitro-2-phenyl-1,3-benzoxazole analogs and guiding the design of new molecules with desired characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For dinitrobenzoxazole derivatives, DFT calculations are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule in its ground and excited states. researchgate.net

Calculate Electronic Properties: Compute the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential. These calculations help to understand the molecule's electronic transitions and kinetic stability. nih.govresearchgate.net

Predict Reactivity: By calculating atomic charges (e.g., Mulliken or NBO charges) and frontier molecular orbital densities, DFT can identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net Studies on related dinitro-heterocycles have successfully used DFT to explain their observed reactivity patterns. researchgate.netresearchgate.net

The B3LYP functional is a common choice in these studies, providing a good balance between accuracy and computational cost for predicting the geometries and electronic properties of such aromatic heterocyclic systems. researchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their interactions with biological macromolecules. For benzoxazole derivatives, MD simulations are used to:

Assess Binding Stability: After docking a benzoxazole analog into the active site of a protein, MD simulations can confirm the stability of the predicted binding pose. researchgate.net

Analyze Intermolecular Interactions: MD can track the formation and breaking of hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and its target, providing a detailed picture of the binding mechanism.

Explore Conformational Changes: These simulations reveal how the ligand and the protein adapt to each other upon binding, which is information that static models like docking cannot provide.

Molecular simulation studies of 2-phenyl-1,3-benzoxazole libraries have been used to gain insights into their potent antimicrobial action by modeling their interactions in the binding sites of enzymes like DNA gyrase. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, a category that includes DFT, are founded on the principles of quantum mechanics to compute molecular properties ab initio (from first principles). nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic states and energies of a system.

Beyond ground-state properties, these calculations can predict:

Excited-State Properties: Time-dependent DFT (TD-DFT) can be used to calculate vertical absorption and emission spectra, providing a theoretical basis to understand the photophysical properties of benzoxazoles. researchgate.net

Reaction Energetics: Quantum chemical methods can compute the activation energies and reaction enthalpies for proposed chemical transformations, helping to screen for plausible reaction mechanisms. nih.gov

Vibrational Frequencies: The calculation of vibrational modes allows for the prediction of infrared (IR) spectra, which can aid in the structural characterization of newly synthesized compounds. nih.gov

For high-energy compounds like dinitrobenzoxazoles, advanced composite methods such as G4MP2 may be used to achieve high accuracy in calculating thermochemical properties like the enthalpy of formation. superfri.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A typical QSAR study on benzoxazole analogs involves several key steps:

Data Set Preparation: A series of analogs with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include electronic (e.g., partial charges), hydrophobic (e.g., LogP), and steric (e.g., molecular volume) parameters.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and external validation with a separate test set of compounds. researchgate.net

QSAR analyses of related heterocyclic inhibitors have successfully identified key structural features for activity. For example, a study on isoxazoles showed that hydrophobic substituents with an optimal size were favored for activity, while bulky groups were detrimental. nih.gov Such models serve as powerful predictive tools, allowing for the in silico screening of virtual libraries and the rational design of new, more potent analogs before their synthesis, thereby saving time and resources.

Table of Calculated Electronic Properties for Benzothiazole (B30560) Analogs

The following table, adapted from studies on structurally similar benzothiazole systems, illustrates the influence of substituents on key electronic properties calculated via DFT. The substitution of an electron-donating group (-CH₃) with a strong electron-withdrawing group (-NO₂) significantly lowers the HOMO and LUMO energies and reduces the energy gap (Egap).

Compound IDSubstituentEHOMO (eV)ELUMO (eV)Egap (eV)
Comp1 -H-5.59-1.953.64
Comp2 -CH₃-5.58-1.883.70
Comp3 -NO₂-6.18-3.352.83
Comp4 -OCH₃-5.52-1.923.60

Data is illustrative and based on findings for analogous systems to demonstrate substituent effects. nih.gov

Conformational Analysis and Tautomerism Studies of this compound Analogs

Conformational analysis and the study of tautomerism are critical for understanding the structure-property relationships of heterocyclic compounds. For this compound, these studies provide insight into molecular geometry, electronic structure, and potential intermolecular interactions, which collectively influence its chemical behavior and material properties.

The conformation of 2-phenyl-1,3-benzoxazole derivatives is largely determined by the dihedral angle between the benzoxazole and the phenyl ring systems. A high degree of planarity is often associated with enhanced π-conjugation through the molecule. nih.gov In a structural investigation of a related compound, 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, the phenyl and benzoxazole rings were found to be nearly coplanar, with a small dihedral angle of 6.7(1)°. nih.gov This near-flat conformation is indicative of significant π-conjugation. nih.gov Theoretical and computational studies are frequently employed to complement experimental data, helping to elucidate the electronic properties in both ground and excited states. researchgate.net

Tautomerism, the interconversion of structural isomers through proton transfer, is a known phenomenon in nitrogen-containing heterocycles like benzazoles. For instance, studies on 5,6-dinitro-1H-benzotriazole, a related dinitro benzazole, have shown that it exists as the 1H-tautomer in the solid state, while the 2H-tautomer is more favorable in a DMSO solution. researchgate.net While the benzoxazole ring of this compound does not have an N-H bond and is therefore not expected to exhibit the same tautomerism, the principles highlight the influence of the molecular environment on structural preferences in related dinitroaromatic heterocycles. researchgate.net

Investigation of Preferred Tautomeric Forms in Solution and Solid State

For the specific molecule this compound, tautomerism involving proton migration is not a primary consideration due to the absence of an acidic proton on the heterocyclic ring system. The core 1,3-benzoxazole structure is stable and does not typically undergo tautomeric shifts in the same way as compounds like benzimidazoles or benzotriazoles.

However, the influence of the solvent and physical state (solution vs. solid) on the molecular conformation and intermolecular interactions is a key area of investigation for benzoxazole derivatives. nih.gov The polarity of the solvent can affect the photophysical properties, suggesting differences in the electronic distribution of the excited state compared to the ground state. researchgate.net

The table below summarizes the key conformational feature for a closely related analog, providing an expected value for this compound based on crystallographic data.

CompoundParameterSolid-State Value (X-ray Crystallography)Significance
2-(4-methylphenyl)-6-nitro-1,3-benzoxazoleDihedral Angle (Benzoxazole vs. Phenyl Ring)6.7 (1)°Indicates a nearly coplanar structure, facilitating π-conjugation. nih.gov

Spectroscopic and Advanced Characterization Techniques in Research on 5,6 Dinitro 2 Phenyl 1,3 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 5,6-Dinitro-2-phenyl-1,3-benzoxazole. Through ¹H and ¹³C NMR, the precise arrangement of atoms and the chemical environment of each nucleus can be mapped out.

In the ¹H NMR spectrum, the protons on the benzoxazole (B165842) and phenyl rings would exhibit characteristic chemical shifts and coupling patterns. The two aromatic protons on the dinitro-substituted benzene (B151609) ring of the benzoxazole core are expected to appear as singlets in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the strong electron-withdrawing effect of the adjacent nitro groups. The protons of the 2-phenyl substituent would present as a multiplet system, usually between δ 7.5 and 8.5 ppm. The integration of these signals would confirm the number of protons in each distinct environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzoxazole H-4~8.8-
Benzoxazole H-7~8.5-
Phenyl H-2'/6'Multiplet ~8.3-8.5~129
Phenyl H-3'/5'Multiplet ~7.5-7.7~130
Phenyl H-4'Multiplet ~7.5-7.7~132
Benzoxazole C-2-~163
Benzoxazole C-3a-~152
Benzoxazole C-4-~122
Benzoxazole C-5-~145
Benzoxazole C-6-~148
Benzoxazole C-7-~118
Benzoxazole C-7a-~143
Phenyl C-1'-~127

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₃H₇N₃O₅). researchgate.net

The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), depending on the ionization technique used. For this compound, the expected exact mass is 285.0386 g/mol .

Fragmentation analysis, typically studied through tandem mass spectrometry (MS/MS), offers valuable structural information by breaking the molecule into smaller, characteristic fragments. The fragmentation pattern would help to confirm the presence of the key structural motifs. Expected fragmentation pathways for this compound would include:

Loss of nitro groups (NO₂), resulting in peaks at m/z [M-46]⁺ and [M-92]⁺.

Cleavage of the phenyl group, leading to a fragment corresponding to the dinitrobenzoxazole core.

Fragmentation of the benzoxazole ring system itself.

By analyzing these fragment ions, the connectivity of the phenyl ring, the dinitro substituents, and the benzoxazole heterocycle can be pieced together, providing strong corroborative evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum provides a "fingerprint" of the molecule based on the vibrational frequencies of its bonds. vscht.cz

The key characteristic absorption bands expected in the IR spectrum of this compound are:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, are characteristic of C-H bonds on the aromatic rings. vscht.cz

Nitro (NO₂) Group Stretching: Two strong and distinct bands are the hallmark of the nitro groups. The asymmetric stretching vibration appears in the range of 1560-1500 cm⁻¹, while the symmetric stretching vibration is found between 1360-1300 cm⁻¹. doi.org The presence of these two intense absorptions provides clear evidence for the dinitro substitution.

Aromatic C=C and C=N Stretching: Multiple bands of variable intensity in the 1620-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the benzene rings and the carbon-nitrogen double bond of the oxazole (B20620) ring. nist.govnist.gov

C-O Stretching: The C-O-C stretching of the oxazole ring is expected to show a strong band in the 1270-1200 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretch3100 - 3000Medium to Weak
Nitro (NO₂)Asymmetric Stretch1560 - 1500Strong
Nitro (NO₂)Symmetric Stretch1360 - 1300Strong
Aromatic C=CRing Stretch1620 - 1450Variable
Benzoxazole C=NStretch~1615Medium
Benzoxazole C-O-CAsymmetric Stretch~1250Strong

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive proof of the molecular structure of this compound, including exact bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

An X-ray crystallographic analysis would reveal:

Molecular Conformation: The planarity of the benzoxazole ring system and the dihedral angle between the benzoxazole and the 2-phenyl ring. nih.gov

Bond Parameters: Precise measurements of C-C, C-N, C-O, and N-O bond lengths, which can provide insight into the electronic structure and degree of delocalization within the molecule.

Crystal Packing: How the individual molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions such as π-π stacking between the aromatic rings and other van der Waals forces that stabilize the crystal structure. nih.gov

This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing information about its conjugation system. The extended π-system of this compound, which encompasses the phenyl ring, the fused benzoxazole core, and the electron-withdrawing nitro groups, gives rise to characteristic absorption bands in the UV-Vis region.

The spectrum is expected to show intense absorptions corresponding to π→π* transitions. researchgate.net The conjugation between the benzoxazole system and the phenyl ring, along with the influence of the nitro groups, would likely result in a maximum absorption wavelength (λ_max) in the ultraviolet range. researchgate.net The nitro groups, acting as auxochromes and being part of the conjugated system, can cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted 2-phenylbenzoxazole (B188899). The presence of non-bonding electrons on the nitrogen and oxygen atoms could also lead to weaker n→π* transitions at longer wavelengths. researchgate.net The solvent used for the analysis can also influence the position and intensity of the absorption bands.

Electrochemical Studies for Redox Properties

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. mdpi.com The presence of two electron-withdrawing nitro groups makes the molecule susceptible to reduction.

A cyclic voltammetry experiment would involve scanning the potential applied to an electrode and measuring the resulting current. For this compound, the voltammogram is expected to show one or more reduction peaks corresponding to the sequential reduction of the two nitro groups. researchgate.net The key information obtained from CV includes:

Reduction Potentials: The potentials at which the nitro groups are reduced. These values provide a quantitative measure of the molecule's electron-accepting ability.

Reversibility: The reversibility of the redox process can be determined by analyzing the separation between the cathodic (reduction) and anodic (oxidation) peaks. The reduction of nitroaromatic compounds is often an irreversible process. sci-hub.se

These studies are crucial for applications where the electron-accepting nature of the molecule is important, such as in the development of electronic materials or sensors. researchgate.net

Advanced Research Applications of 5,6 Dinitro 2 Phenyl 1,3 Benzoxazole Derivatives Non Clinical

Applications in Materials Science Research

The 2-phenyl-1,3-benzoxazole scaffold is a well-established building block in materials science due to its rigid, planar structure and favorable photophysical properties. The addition of electron-withdrawing nitro groups can further modify these characteristics for specialized uses.

Benzoxazole (B165842) derivatives are utilized in the industry as dopants in organic light-emitting diodes (OLEDs) and as chemosensors. researchgate.net The highly conjugated systems and structural rigidity of related heterocyclic compounds make them valuable for various optical and electronic applications. mdpi.com The electron-deficient nature of dinitro-substituted benzoxazoles could be exploited in the design of new semiconductor materials or as components in sensors where electron-accepting properties are desirable.

The 2-phenylbenzoxazole (B188899) core is a known fluorophore, and its derivatives are investigated for their fluorescent properties. researchgate.netmdpi.com Many such derivatives are noted for their use as fluorescent whitening agents. researchgate.net The specific photophysical properties are influenced by the substituents on the core structure. While detailed studies on the 5,6-dinitro derivative are limited, related compounds like 2-(2-hydroxyphenyl)benzoxazole (B213137) are well-known for their excited-state intramolecular proton transfer (ESIPT) characteristics, making them suitable for solid-state sensing applications. researchgate.net The introduction of nitro groups would be expected to modulate the emission and absorption wavelengths, potentially shifting them and altering the quantum yield, which could be tailored for use in specialized dyes.

Certain 2-phenylbenzoxazoles are specifically employed as organic brightening laser dyes. researchgate.net This application relies on their ability to exhibit strong fluorescence and maintain stability under high-intensity light sources. The specific tuning of the electronic properties through substitution is critical for achieving the desired performance in a laser system.

Use as Chemical Probes in Biological Systems

Benzoxazole and its extended aromatic analogues, naphthoxazoles, have garnered interest as potential fluorescent probes for biomolecules. periodikos.com.br Their photophysical properties, such as intense emission and enhancement of fluorescence upon binding to targets like DNA, make them attractive alternatives to commonly used, more toxic intercalating dyes. periodikos.com.br The benzoxazole scaffold's ability to bind to biological receptors through non-covalent interactions is a key feature. periodikos.com.br A derivative known as Oxazole (B20620) Yellow (YO) serves as a notable example of a benzoxazole-based fluorescent DNA probe. periodikos.com.br Although research specifically detailing 5,6-dinitro-2-phenyl-1,3-benzoxazole as a biological probe is not widely published, the core structure's proven utility suggests a potential avenue for research, where the dinitro groups would act as modulators of the molecule's binding affinity and fluorescent signaling.

Agrochemical Research Applications

The benzoxazole ring is an important heterocyclic scaffold that exhibits a broad spectrum of biological activities in the agricultural field. researchgate.netnih.gov Research has explored these derivatives for their potential as novel agrochemicals, including herbicides. researchgate.netnih.gov

Research into novel herbicidal agents has identified benzoxazole derivatives as a promising class of compounds. researchgate.net The introduction of nitro groups can play a key role in the biological activity of these molecules. nih.gov A study focusing on derivatives of (3,5-dinitrophenyl)-oxazole, which are structurally related to this compound, has demonstrated significant pre-emergence herbicidal activity. bohrium.com

The table below summarizes the pre-emergence herbicidal activity of selected dinitrophenyl oxazole derivatives at a concentration of 1500 g/ha. The activity is presented as the percentage of fresh weight inhibition. bohrium.com

CompoundR Group (at 4-position)Echinochloa crusgalli (%)Lolium perenne (%)Lactuca sativa (%)Medicago sativa (%)
5a2-chlorophenoxy79859896
5f2,4-dichlorophenoxy828810098
5k3-Bromo-5-chlorophenoxy9592100100
5l3,5-dibromophenoxy9290100100
5m3,5-dichlorophenoxy8988100100

Insecticidal Activity Investigations

While specific research focusing exclusively on the insecticidal properties of this compound is not extensively documented in publicly available literature, broader studies on benzoxazole and related benzothiazole (B30560) derivatives have provided valuable insights into their potential as insecticidal agents. The core structure of 2-phenyl-1,3-benzoxazole has been a scaffold for the development of various derivatives, with research indicating that the introduction of certain functional groups can significantly influence their biological activity.

Investigations into the structure-activity relationships of these compounds have often highlighted the role of electron-withdrawing groups in enhancing insecticidal efficacy. Notably, the presence of nitro groups on the benzoxazole or a related heterocyclic ring system has been explored in several studies, suggesting a potential for compounds like this compound to exhibit insecticidal properties.

One area of investigation has been the impact of such derivatives on various insect pests. For instance, studies on related nitro-substituted benzothiazoles have demonstrated their toxicity against lepidopteran larvae. The larvicidal effects are often evaluated by determining the concentration required to cause 50% mortality (LC50) in a given insect population.

Detailed findings from studies on structurally related compounds suggest that the position and number of nitro groups, in combination with other substituents on the phenyl ring, play a crucial role in determining the level of insecticidal activity. Research on N'-substitutedbenzoyl-N-5-chloro-6-chromanecarbohydrazide derivatives, for example, has shown that a 2-nitro-4-chloro substitution pattern is prominent in increasing larvicidal activity against the Oriental armyworm (Mythimna separata). nih.gov

Furthermore, research into 1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, a compound featuring a nitro-substituted benzothiazole core, has demonstrated notable toxicity against the cotton leafworm (Spodoptera littoralis). researchgate.net The following table summarizes the reported insecticidal activity of this related compound.

CompoundTarget InsectMetricValue
1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dioneSpodoptera littoralisLC5035.29 ppm

While direct data on this compound is limited, the existing research on analogous compounds provides a strong rationale for its investigation as a potential insecticide. The presence of two electron-withdrawing nitro groups on the benzoxazole ring suggests that it could exhibit significant biological activity.

Future Research Directions and Unresolved Challenges for 5,6 Dinitro 2 Phenyl 1,3 Benzoxazole

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the study of 5,6-Dinitro-2-phenyl-1,3-benzoxazole is the development of efficient and environmentally benign synthetic methodologies. Current synthetic strategies for benzoxazoles often involve multi-step processes with harsh reaction conditions. Future research should focus on creating novel and sustainable routes to this specific dinitro-substituted compound.

Key areas for exploration include:

One-Pot Syntheses: Developing one-pot reactions that combine multiple synthetic steps without isolating intermediates would significantly improve efficiency and reduce waste. Methodologies for the one-pot synthesis of 2-arylbenzoxazoles, often involving the condensation of 2-aminophenols with aldehydes, could be adapted. asianpubs.org The challenge would lie in utilizing a pre-dinitrated aminophenol precursor or developing a one-pot nitration and cyclization sequence.

Green Catalysis: The use of heterogeneous, recyclable catalysts can lead to more sustainable processes. ckthakurcollege.netresearchgate.net Research into catalysts like magnetically separable nanoparticles or solid-supported acids could offer environmentally friendly alternatives to traditional homogeneous catalysts. ckthakurcollege.netbohrium.com For instance, Ag@Fe2O3 core-shell nanocatalysts have been used for the synthesis of 2-phenyl benzoxazole (B165842) derivatives at room temperature. ckthakurcollege.net

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption. mdpi.comnih.gov Exploring the application of microwave or ultrasound energy to the synthesis of this compound could lead to more efficient protocols.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters. Developing a flow-based synthesis would be a significant step towards a more sustainable manufacturing process.

A significant hurdle will be the regioselective introduction of the two nitro groups at the 5 and 6 positions of the benzoxazole core. Research could focus on the direct nitration of 2-phenyl-1,3-benzoxazole, although this may lead to a mixture of isomers requiring separation. Alternatively, the synthesis could start from a pre-functionalized precursor, such as 4,5-dinitro-2-aminophenol, which would then be condensed with benzaldehyde (B42025) or a benzaldehyde equivalent.

Table 1: Comparison of Potential Sustainable Synthetic Methods for Benzoxazoles

MethodAdvantagesPotential Challenges for this compound
One-Pot Synthesis Reduced reaction time, less waste, higher efficiency.Controlling the regioselectivity of dinitration.
Green Catalysis Catalyst recyclability, milder reaction conditions, reduced environmental impact. ckthakurcollege.netCatalyst deactivation by nitro groups, finding a catalyst effective for both cyclization and nitration.
Microwave-Assisted Rapid heating, increased reaction rates, improved yields. mdpi.comPotential for side reactions at elevated temperatures, ensuring uniform heating.
Ultrasound-Assisted Enhanced mass transfer, increased reaction rates. mdpi.comScalability of the process.

Deeper Mechanistic Understanding of Reactivity and Transformations

A thorough understanding of the reactivity and transformation mechanisms of this compound is crucial for its potential applications. The two electron-withdrawing nitro groups are expected to significantly influence the electron density of the benzoxazole ring system, affecting its reactivity in various chemical reactions.

Future research in this area should include:

Kinetic and Thermodynamic Studies: Investigating the kinetics and thermodynamics of key reactions, such as nucleophilic aromatic substitution, will provide valuable insights into the compound's reactivity profile.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition states, and understand the electronic structure of the molecule.

Spectroscopic Analysis of Intermediates: Utilizing techniques like in-situ IR and NMR spectroscopy to identify and characterize reaction intermediates can help elucidate complex reaction mechanisms.

A key unresolved challenge is to understand how the dinitro substitution pattern affects the stability and reactivity of the benzoxazole core compared to its mono-nitro or unsubstituted counterparts.

Exploration of New Biological Targets and Pathways

While benzoxazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, the specific biological targets and pathways of this compound remain largely unexplored. mdpi.com

Future research should focus on:

High-Throughput Screening: Screening the compound against a diverse panel of biological targets, such as enzymes, receptors, and whole cells, could identify novel bioactivities.

Target Identification and Validation: Once a biological activity is identified, further studies will be needed to pinpoint the specific molecular target and validate its role in the observed effect. This could involve techniques like affinity chromatography, proteomics, and genetic approaches.

Mechanism of Action Studies: Elucidating the mechanism by which this compound exerts its biological effects is essential for its development as a potential therapeutic agent.

A significant challenge will be to determine if the dinitro substitution enhances or diminishes the known activities of simpler benzoxazoles and to identify any unique biological properties conferred by this specific substitution pattern.

Advanced Computational Design and Prediction

Computational chemistry and molecular modeling can play a pivotal role in accelerating the discovery and optimization of novel benzoxazole derivatives.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help to predict the biological activity of new derivatives based on their physicochemical properties.

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity of this compound and its analogs to specific biological targets, guiding the design of more potent and selective compounds.

Pharmacophore Modeling: Identifying the key structural features required for a particular biological activity can aid in the design of new molecules with improved properties.

The main challenge will be the lack of experimental data for this compound, which is essential for building and validating reliable computational models. Initial studies may need to rely on data from closely related compounds.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound presents numerous opportunities for interdisciplinary research.

Potential areas for collaboration include:

Chemistry and Biology: Chemists can synthesize novel derivatives, while biologists can evaluate their biological activities, leading to a synergistic drug discovery process.

Materials Science: The unique electronic properties of this dinitro-compound could be explored for applications in organic electronics, such as in the development of new dyes or sensors.

Computational Science: Collaboration with computational chemists can provide valuable insights into the compound's properties and guide experimental work.

The primary challenge in fostering these collaborations will be to secure funding and establish effective communication channels between researchers from different fields. Overcoming these barriers will be crucial for unlocking the full potential of this compound and its derivatives.

Q & A

Q. What synthetic routes are commonly employed for 5,6-Dinitro-2-phenyl-1,3-benzoxazole?

The synthesis typically involves multi-step reactions starting with functionalization of the benzoxazole core. For example, nitration of 2-phenyl-1,3-benzoxazole under controlled conditions (e.g., mixed acid systems at 0–5°C) can introduce nitro groups at the 5- and 6-positions. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic techniques are essential for structural confirmation of nitro-substituted benzoxazoles?

Key methods include:

  • 1H/13C NMR : To confirm aromatic proton environments and substitution patterns. Nitro groups induce deshielding in adjacent protons.
  • IR spectroscopy : To identify NO₂ asymmetric/symmetric stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • Mass spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .

Q. How do steric and electronic effects influence the stability of this compound?

The electron-withdrawing nitro groups reduce electron density on the benzoxazole ring, increasing resistance to electrophilic attack but enhancing susceptibility to nucleophilic substitution. Steric hindrance from the phenyl group at position 2 affects crystal packing and solubility .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of benzoxazole derivatives be addressed?

Regioselectivity is controlled by:

  • Substituent directing effects : Electron-donating groups (e.g., -OCH₃) direct nitration to specific positions.
  • Temperature modulation : Lower temperatures (e.g., 0°C) favor kinetic control, while higher temperatures may shift selectivity.
  • Computational pre-screening : Density Functional Theory (DFT) calculations predict reactive sites based on frontier molecular orbitals .

Q. What strategies resolve contradictory NMR data in nitro-substituted benzoxazoles?

Discrepancies between predicted and observed splitting patterns often arise from:

  • Non-bonded interactions : Intramolecular H-bonding or steric clashes (e.g., Cl⋯H interactions) distort chemical shifts .
  • Dynamic effects : Conformational flexibility in solution may average signals. Variable-temperature NMR can isolate rigid conformers.
  • Supplemental techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals .

Q. How does the nitro group orientation impact the compound’s reactivity in cross-coupling reactions?

The ortho/para arrangement of nitro groups influences:

  • Electronic withdrawal : Para-nitro groups stabilize transition states in Suzuki-Miyaura couplings.
  • Steric accessibility : Ortho-nitro groups hinder palladium catalyst coordination. Single-crystal X-ray diffraction can reveal spatial constraints .

Q. What computational models predict the photophysical properties of this compound?

Time-Dependent DFT (TD-DFT) simulations using solvent-polarizable continuum models (e.g., PCM) correlate UV-Vis absorption bands with electronic transitions. Experimental validation via fluorescence quenching studies is recommended .

Notes for Methodological Rigor

  • Synthesis reproducibility : Always report reaction stoichiometry, solvent purity, and heating/cooling rates.
  • Data validation : Cross-reference spectral data with structurally analogous compounds (e.g., 4,7-dibromo-5,6-dinitro derivatives) to confirm assignments .
  • Safety protocols : Nitro compounds are potentially explosive. Conduct small-scale reactions and avoid grinding dry products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.